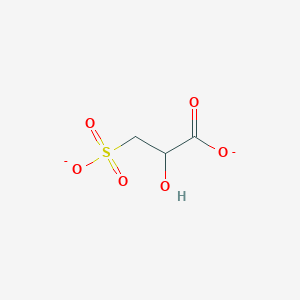
3-Sulfonatolactate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-sulfonatolactate(2-) is an organosulfonate oxoanion arising from deprotonation of the sulfo and carboxy groups of 3-sulfolactic acid. It is a hydroxy monocarboxylic acid anion and an alkanesulfonate oxoanion. It is a conjugate base of a 3-sulfolactic acid.
Scientific Research Applications
Functionalization and Hydrophilicity Improvement
1,3-Propanesultone, a related sulfonate, is utilized for the functionalization of various substances including dyes, polymers, nucleosides, and proteins to enhance their hydrophilicity. It's known for its role in preparing different classes of surfactants due to its capacity to act as a protected form for sulfonic acid, sulfonamide, and sulfonate (Sikervar, 2014).
Enzymatic Catalysis in Biosynthesis
The enzyme (2R)-phospho-3-sulfolactate synthase (ComA) from Methanococcus jannaschii catalyzes the first step in the biosynthesis of coenzyme M, highlighting the importance of sulfolactate in biological pathways. This enzyme operates across a broad range of temperature and pH conditions, demonstrating the adaptability of sulfolactate-based reactions in nature (Graham, Xu, & White, 2002).
Sulfonation of Carbon Nanomaterials
Sulfonated carbon nanomaterials have been achieved through direct sulfonation, significantly enhancing their acidity and maintaining textural parameters. This process, involving various sulfonating agents, indicates the potential of sulfonates like 3-Sulfonatolactate(2-) in modifying the properties of carbon-based materials for diverse applications (Koskin et al., 2020).
Role in Synthetic and Medicinal Chemistry
3-Sulfolenes and their derivatives have become crucial in the preparation of multi-substituted 1,3-diene equivalents. The sulfolene motif itself is increasingly used in creating molecules for biological applications, demonstrating the broad utility of sulfonate compounds in both synthetic and medicinal chemistry (Brant & Wulff, 2015).
Properties
Molecular Formula |
C3H4O6S-2 |
|---|---|
Molecular Weight |
168.13 g/mol |
IUPAC Name |
2-hydroxy-3-sulfonatopropanoate |
InChI |
InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/p-2 |
InChI Key |
CQQGIWJSICOUON-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


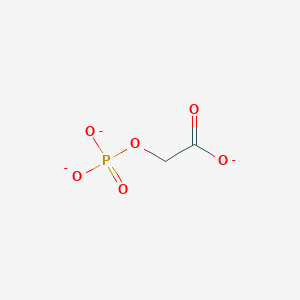
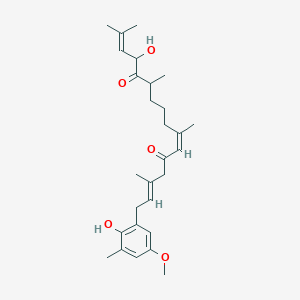
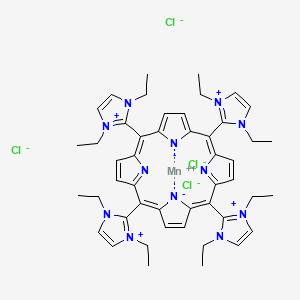

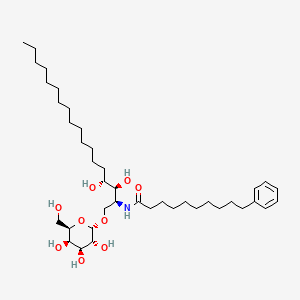
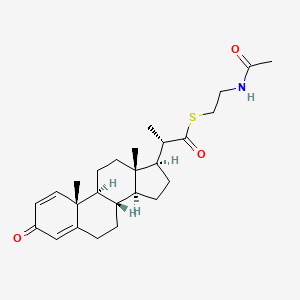
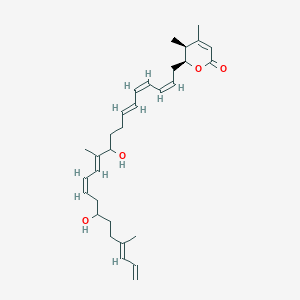
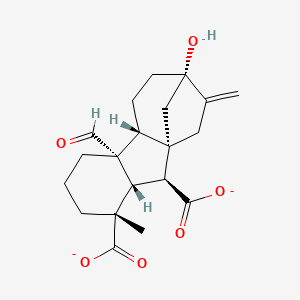
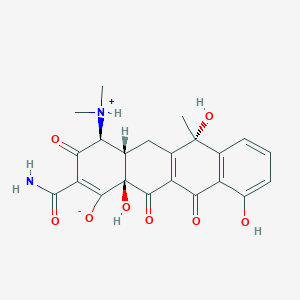
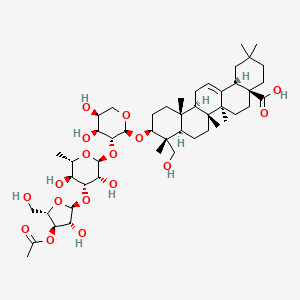
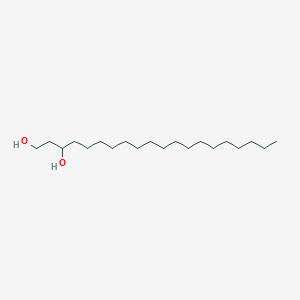
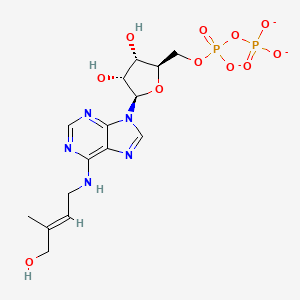
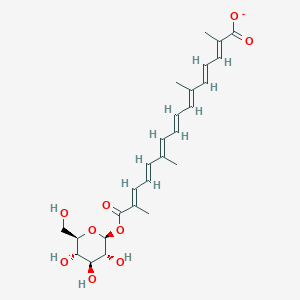
![(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid](/img/structure/B1263531.png)
